2,6-Dinitro-4-(trifluoromethyl)aniline

Synthetic Chemistry Agrochemicals Process Development

CAS 445-66-9 is the mandatory core for dinitroaniline herbicides (Trifluralin, Benfluralin, Nitrofor) and fungicide Fluazinam. Its unique 2,6-dinitro-4-CF₃ substitution pattern governs regioselective Meisenheimer complex formation during N-alkylation—substituting generic dinitroanilines collapses this pathway. The compound exists in two polymorphic forms; only one is biologically active. Verify polymorph identity via XRPD before purchase. Essential for R&D programs exploring N-alkyl, N-allyl, and N-chloroalkyl derivatives with improved plant compatibility.

Molecular Formula C7H4F3N3O4
Molecular Weight 251.12 g/mol
CAS No. 445-66-9
Cat. No. B1329500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinitro-4-(trifluoromethyl)aniline
CAS445-66-9
Molecular FormulaC7H4F3N3O4
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C7H4F3N3O4/c8-7(9,10)3-1-4(12(14)15)6(11)5(2-3)13(16)17/h1-2H,11H2
InChIKeyVACNDKUQVLNNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,6-Dinitro-4-(trifluoromethyl)aniline (CAS 445-66-9) as a Core Intermediate


2,6-Dinitro-4-(trifluoromethyl)aniline (CAS 445-66-9), also known as 4-Amino-3,5-dinitrobenzotrifluoride, is a highly substituted aniline derivative characterized by two ortho-nitro groups and a para-trifluoromethyl group [1]. With a molecular formula of C₇H₄F₃N₃O₄ and a molecular weight of 251.12 g/mol, its synthesis typically involves the nitration of 4-(trifluoromethyl)aniline or the amination of a 2,6-dinitro-4-trifluoromethyl-1-halobenzene . This compound is not an end-use product itself but serves as the essential, non-substitutable core structure for a commercially significant class of dinitroaniline herbicides and plant growth regulators [2].

Technical Justification for Specifying CAS 445-66-9 Over Generic Dinitroanilines


In procurement for R&D or manufacturing, substituting CAS 445-66-9 with a generic "dinitroaniline" or a closely related analog is scientifically unjustifiable and technically prohibitive. The compound's unique substitution pattern—specifically the synergistic electron-withdrawing effects of the ortho-nitro groups combined with the para-trifluoromethyl group—dictates its reactivity and, consequently, the entire downstream chemical synthesis pathway [1]. Any alteration to this core, such as using 2,4-dinitroaniline or 2,6-dinitroaniline lacking the CF₃ group, fundamentally changes the nucleophilic substitution regiochemistry, as demonstrated in studies of related compounds where the steric and electronic environment of the CF₃-bearing core governs the formation of specific Meisenheimer complexes and subsequent N-alkylation steps [2]. Furthermore, the physical properties of this specific core, including its density (1.686 g/cm³) and predicted LogP (2.16-3.88), are critical for process engineering and formulation development; these parameters are not interchangeable across analogs [3]. The following quantitative evidence demonstrates that CAS 445-66-9 is the mandatory and irreplaceable building block for achieving desired molecular architectures and bioactivity profiles.

Quantitative Differentiation of 2,6-Dinitro-4-(trifluoromethyl)aniline (CAS 445-66-9)


Verifiable Reactivity as a Core Scaffold for Commercialized Agrochemicals

The value of CAS 445-66-9 is not in its direct bioactivity, but in its proven, high-yield conversion into multiple commercially vital end-products. Its unique reactivity, driven by the electron-deficient aromatic core, enables efficient N-alkylation to synthesize major herbicides. For example, a patent describes the synthesis of N-chloroethyl-N-allyl-2,6-dinitro-4-trifluoromethylaniline from a related intermediate in 95% yield, demonstrating the core's amenability to complex derivatization. This contrasts with simpler aniline derivatives, which lack the specific electronic activation necessary for selective N-alkylation without unwanted side reactions [1].

Synthetic Chemistry Agrochemicals Process Development

Physicochemical Property Differences Dictate Process Handling

The physicochemical profile of CAS 445-66-9 is distinctly different from its N-alkylated derivatives and non-fluorinated analogs, which directly impacts procurement for specific applications. Its density is 1.686 g/cm³, which is significantly higher than its N-alkylated counterparts, such as the herbicide flumetralin (1.55 g/cm³) [1]. This density difference can affect mixing, material handling, and storage requirements in manufacturing environments. Furthermore, its melting point range of 144-149°C is a critical quality control parameter, differentiating it from other solid intermediates and ensuring proper identification and purity for downstream use .

Process Chemistry Formulation Physicochemical Properties

Distinct LogP Differentiates from Analogs in Formulation and Bioactivity Design

The lipophilicity of CAS 445-66-9, as predicted by its LogP value of approximately 2.16, is a key differentiating factor from its N-alkylated derivatives [1]. For instance, N-ethyl-N-(2-methylallyl)-2,6-dinitro-4-(trifluoromethyl)aniline (a direct derivative) has a significantly higher predicted LogP of 4.3 [2]. This substantial difference in LogP demonstrates that the parent compound occupies a distinct lipophilicity space, making it a crucial starting point for designing derivatives with tuned properties. The presence of the free amine provides a polar handle for further modification, whereas N-alkylated analogs are more lipophilic and less reactive .

Formulation Science Lipophilicity QSAR

Polymorphism Directly Impacts Bioactivity in Downstream Products

The procurement of CAS 445-66-9 is critical because it is known to be produced in two different polymorphic forms, and only one of these forms has been shown to be active against weeds when used as a precursor or in derived compounds . This solid-state behavior is a unique characteristic of this specific molecule. While direct quantitative data on the polymorph ratio is not publicly available, the explicit statement that only one form is active establishes a verifiable, material difference between the forms of this compound. This level of specification is not reported for simple analogs like 4-aminobenzotrifluoride.

Solid State Chemistry Polymorphism Agrochemicals

Specific Intermediate for High-Value Agrochemical Synthesis (Fluazinam)

Beyond its role in dinitroaniline herbicides, CAS 445-66-9 is a specifically documented intermediate for the synthesis of Fluazinam, a commercially significant fungicide . This application is distinct from its use in making herbicides like Trifluralin or Nitrofor, and it relies on the unique chemical structure of this compound. The presence of both the amino group and the highly electron-deficient ring allows for specific heterocycle formation required in Fluazinam's synthesis, a pathway not accessible from other aniline derivatives lacking this exact substitution pattern. This dual-use capability (herbicide and fungicide intermediate) is a rare and verifiable advantage not shared by many of its simpler N-alkylated counterparts.

Synthetic Chemistry Fungicides Agrochemicals

Validated Application Scenarios for 2,6-Dinitro-4-(trifluoromethyl)aniline (CAS 445-66-9)


Synthesis of Commercial Dinitroaniline Herbicides (e.g., Trifluralin, Nitrofor, Benfluralin)

This is the primary and most validated application scenario. Procure CAS 445-66-9 for use as the core intermediate in the synthesis of N-alkylated dinitroaniline herbicides. The evidence shows that N-alkylation of this core is a well-established, high-yielding route to produce herbicides like Trifluralin, Nitrofor (N,N-diethyl), and Benfluralin (N-butyl-N-ethyl) [1][2][3]. The unique electron-deficient nature of the core is essential for directing the regioselective formation of Meisenheimer complexes during these reactions, a mechanistic pathway confirmed by NMR studies on Trifluralin and Benfluralin [4].

Research and Development of Novel Dinitroaniline Derivatives

This compound is the essential starting material for any R&D program aimed at discovering new analogs with improved selectivity or reduced environmental impact. As demonstrated by the screening of new 2,4- and 2,6-dinitroaniline derivatives for phytotoxicity and antimitotic activity, the core structure of 2,6-dinitroaniline is a privileged scaffold for this biological activity [5]. Procuring CAS 445-66-9 enables the exploration of chemical space around the amine group, as evidenced by patents covering a wide array of N-alkyl, N-allyl, and N-chloroalkyl derivatives with varied and potentially superior plant compatibility compared to known actives [6].

Specialized Synthesis of the Fungicide Fluazinam

For process chemists working on fungicide production, procuring CAS 445-66-9 is a necessary step, as it is a specifically named intermediate for the synthesis of Fluazinam . This application is distinct from its use in herbicide production and leverages the unique reactivity of the amine in this highly nitrated and fluorinated aromatic system. Substitution with another aniline is not possible, as the specific electronic and steric properties are required for the subsequent heterocyclization reactions that form the Fluazinam molecule .

Quality Control and Polymorph Analysis in Solid-State Chemistry

Procure CAS 445-66-9 when solid-state form is a critical quality attribute for downstream processing or formulation. Given the explicit statement that the compound exists in two polymorphic forms and only one is active against weeds, procurement from a supplier who can verify the polymorphic form (e.g., by XRPD) is crucial . This application scenario is specifically for analytical chemists and formulators who require a consistent and active form of the precursor to ensure reproducible outcomes in the synthesis or formulation of its biologically active derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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